molecular formula C22H12N2O8S B8196165 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid

5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid

Cat. No.: B8196165
M. Wt: 464.4 g/mol
InChI Key: GSCHFZSDZMYOKV-UHFFFAOYSA-N
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Description

5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core linked to two isophthalic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid typically involves the following steps:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzo[c][1,2,5]thiadiazole core.

    Attachment of Isophthalic Acid Moieties: The benzo[c][1,2,5]thiadiazole core is then reacted with isophthalic acid derivatives under conditions that promote the formation of the desired diisophthalic acid compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer processes, making it effective in applications such as organic electronics and catalysis. Its ability to generate reactive oxygen species under certain conditions also makes it useful in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

    5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde): This compound has a similar benzo[c][1,2,5]thiadiazole core but with thiophene-2-carbaldehyde moieties instead of isophthalic acid.

    4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid: Another similar compound with dibenzoic acid moieties.

Uniqueness

5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid is unique due to its specific combination of the benzo[c][1,2,5]thiadiazole core and isophthalic acid moieties, which confer distinct electronic and structural properties. This makes it particularly suitable for applications in organic electronics and materials science .

Properties

IUPAC Name

5-[4-(3,5-dicarboxyphenyl)-2,1,3-benzothiadiazol-7-yl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2O8S/c25-19(26)11-3-9(4-12(7-11)20(27)28)15-1-2-16(18-17(15)23-33-24-18)10-5-13(21(29)30)8-14(6-10)22(31)32/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCHFZSDZMYOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid
Reactant of Route 2
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid
Reactant of Route 3
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid
Reactant of Route 4
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid
Reactant of Route 5
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid
Reactant of Route 6
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid

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